Cas no 17016-87-4 ((2S)-2-amino-4-methylpentan-1-ol hydrochloride)

(2S)-2-amino-4-methylpentan-1-ol hydrochloride is a chiral amino alcohol derivative with a hydrochloride salt form, enhancing its stability and solubility for synthetic applications. The compound features a stereogenic center at the 2-position, making it valuable for asymmetric synthesis and pharmaceutical intermediates. Its branched alkyl chain contributes to unique steric and electronic properties, useful in ligand design and catalysis. The hydrochloride salt ensures improved handling and storage characteristics. This product is commonly employed in peptide modifications, chiral auxiliaries, and as a building block for bioactive molecules. High purity grades are available to meet rigorous research and industrial standards.
(2S)-2-amino-4-methylpentan-1-ol hydrochloride structure
17016-87-4 structure
Product Name:(2S)-2-amino-4-methylpentan-1-ol hydrochloride
CAS No:17016-87-4
MF:C6H15NO.HCl
MW:153.65034
MDL:MFCD00237133
CID:1031070
PubChem ID:12305004
Update Time:2025-05-25

(2S)-2-amino-4-methylpentan-1-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Amino-4-methylpentan-1-ol hydrochloride
    • L -LEUCINOL HYDROCHLORIDE
    • (S)-2-amino-4-methyl-pentanoic acid naphthalene-2-ylamide
    • Einecs 211-990-0
    • H-LEU-BETANA
    • H-Leu-bNA
    • H-Leuol*HCl
    • LEUCINE-BETANA
    • L-Leucin-[2]naphthylamid
    • L-leucine-[2]naphthylamide
    • L-LEUCINE-2-NAPHTHYLAMIDE
    • L-Leu-NNap
    • (2S)-2-amino-4-methylpentan-1-ol hydrochloride
    • L-Leucinol hydrochloride, AldrichCPR
    • 17016-87-4
    • EN300-303748
    • (2S)-2-amino-4-methylpentan-1-ol;hydrochloride
    • L-leucinol hydrochloric acid
    • SCHEMBL7062675
    • (2S)-2-Amino-4-methyl-1-pentanol hydrochloride (1:1)
    • ZVHVRRKOBBNFDU-RGMNGODLSA-N
    • leucinol hydrochlorid
    • (S)-2-Amino-4-methylpentan-1-olhydrochloride
    • L -Leucinol
    • DTXSID501044484
    • MDL: MFCD00237133
    • Inchi: InChI=1S/C6H15NO.ClH/c1-5(2)3-6(7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m0./s1
    • InChI Key: ZVHVRRKOBBNFDU-RGMNGODLSA-N
    • SMILES: CC(C)C[C@@H](CO)N.Cl

Computed Properties

  • Exact Mass: 153.09218
  • Monoisotopic Mass: 153.0920418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 54.5
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.25
  • LogP: 1.05240

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Additional information on (2S)-2-amino-4-methylpentan-1-ol hydrochloride

(2S)-2-amino-4-methylpentan-1-ol hydrochloride: A Comprehensive Overview

The compound with CAS No. 17016-87-4, commonly known as (2S)-2-amino-4-methylpentan-1-ol hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and diverse applications in various scientific domains. In this article, we will delve into its chemical structure, biological activity, and the latest research findings that highlight its potential in therapeutic and industrial settings.

Chemical Structure and Physical Properties

(2S)-2-amino-4-methylpentan-1-ol hydrochloride is an amino alcohol derivative with a chiral center at the second carbon atom, giving it the (2S) configuration. The molecule consists of a pentane backbone with an amino group (-NH₂) attached to the second carbon and a hydroxyl group (-OH) on the first carbon. Additionally, a methyl group (-CH₃) is present on the fourth carbon, contributing to its structural complexity and functional diversity. The hydrochloride salt form indicates that the compound exists as a zwitterion, which enhances its solubility in aqueous solutions.

The physical properties of this compound are essential for its application in various fields. It has a melting point of approximately 230°C and a boiling point around 350°C under standard conditions. Its solubility in water is relatively high due to the presence of polar functional groups, making it suitable for use in aqueous-based formulations.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the biological activity of (2S)-2-amino-4-methylpentan-1-ol hydrochloride, particularly in the context of its role as a precursor or intermediate in metabolic pathways. Researchers have explored its potential as a neuroprotective agent, where it demonstrates significant antioxidant properties that can mitigate oxidative stress-induced neuronal damage.

In addition to its neuroprotective effects, this compound has shown promise in anti-inflammatory applications. Experimental data indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases like arthritis and inflammatory bowel disease.

Industrial Applications

Beyond its therapeutic applications, (2S)-2-amino-4-methylpentan-1-ol hydrochloride finds utility in the food and cosmetic industries. Its ability to act as a natural flavor enhancer has made it a valuable ingredient in food formulations, where it contributes to the perception of sweetness without significantly increasing caloric content.

In the cosmetic sector, this compound is used as an emulsifier and stabilizer, enhancing the texture and shelf life of skincare products. Its compatibility with various formulation systems makes it an ideal choice for developers seeking to create stable and effective cosmetic products.

Latest Research Findings

Recent advancements in analytical techniques have enabled researchers to gain deeper insights into the molecular mechanisms underlying the activity of (2S)-2-amino-4-methylpentan-1-ol hydrochloride. For instance, studies utilizing advanced spectroscopy methods such as NMR and X-ray crystallography have elucidated its three-dimensional structure, providing critical information for rational drug design.

Pioneering research has also explored its role in metabolic regulation, where it has been shown to modulate key enzymes involved in lipid metabolism. This discovery opens new avenues for developing interventions targeting metabolic disorders such as obesity and type 2 diabetes.

Furthermore, investigations into its antimicrobial properties have revealed its effectiveness against various bacterial strains, including drug-resistant pathogens. This attribute positions it as a potential alternative to conventional antibiotics, addressing the growing concern of antimicrobial resistance.

Conclusion

(2S)-2-amino-4-methylpentan-1-ol hydrochloride, with CAS No. 17016-87-4, stands out as a multifaceted compound with applications spanning pharmaceuticals, food science, and cosmetics. Its unique chemical structure endows it with diverse functional properties that continue to be explored through cutting-edge research.

The latest findings underscore its potential as a therapeutic agent in neuroprotection, anti-inflammation, and metabolic regulation while highlighting its practical uses in enhancing food flavor and stabilizing cosmetic formulations. As research progresses, this compound is poised to make significant contributions across various industries, solidifying its position as an important molecule in modern science.

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